Product packaging for 1,10-Decanediol, dimethanesulfonate(Cat. No.:CAS No. 32366-73-7)

1,10-Decanediol, dimethanesulfonate

Cat. No.: B11972634
CAS No.: 32366-73-7
M. Wt: 330.5 g/mol
InChI Key: GSTRCQFFHAZYPH-UHFFFAOYSA-N
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Description

1,10-Decanediol, dimethanesulfonate is a chemical derivative of 1,10-Decanediol, where the hydroxyl groups are replaced by dimethanesulfonate (mesylate) esters. This transformation creates a potent bifunctional alkylating agent, significantly expanding its utility in organic and medicinal chemistry research compared to the parent diol. The parent compound, 1,10-Decanediol, is a solid with a ten-carbon aliphatic chain and is known to be a versatile building block due to its two terminal hydroxyl groups . In research applications, this compound serves as a critical intermediate for the construction of more complex molecules. Its primary value lies in its ability to act as a precursor to dihaloalkanes or other bifunctional intermediates, which are foundational in polymer synthesis and the development of Active Pharmaceutical Ingredients (APIs) . For instance, similar structures are used in synthesizing key precursors for antibacterial and antimycotic drugs . Furthermore, the symmetrical linear structure of the parent diol makes it an excellent monomer for creating polyesters, polyurethanes, and polyethers, imparting flexibility and hydrophobicity to the resulting materials . The dimethanesulfonate derivative is particularly valuable for introducing the decamethylene chain as a linker in chemical probes, drug discovery, and material science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O6S2 B11972634 1,10-Decanediol, dimethanesulfonate CAS No. 32366-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylsulfonyloxydecyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6S2/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTRCQFFHAZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186083
Record name 1,10-Decanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-73-7
Record name 1,10-Decanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032366737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Decanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

1,10-Decanediol (B1670011), dimethanesulfonate is derived from its parent alcohol, 1,10-decanediol. The properties of the parent diol provide a foundation for understanding the physical characteristics of its dimesylate derivative. 1,10-Decanediol is a white crystalline solid at room temperature. innospk.comchemicalbook.com It has limited solubility in water but is soluble in alcohols. guidechem.comfishersci.ca

Table 1: Physical and Chemical Properties of 1,10-Decanediol and its Dimesylate

Property 1,10-Decanediol 1,10-Decanediol, Dimethanesulfonate
CAS Number 112-47-0 wikipedia.org 32366-73-7
Molecular Formula C₁₀H₂₂O₂ wikipedia.org C₁₂H₂₆O₆S₂
Molecular Weight 174.28 g/mol wikipedia.org 330.46 g/mol
Appearance White crystalline solid innospk.com
Melting Point 72-75 °C wikipedia.org
Boiling Point 297 °C wikipedia.org

| Solubility | Poorly soluble in water, soluble in alcohol guidechem.comfishersci.ca | |

Synthesis and Manufacturing

The synthesis of 1,10-decanediol (B1670011), dimethanesulfonate is typically achieved through the reaction of 1,10-decanediol with methanesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The parent compound, 1,10-decanediol, can be prepared through the hydrogenation of sebacic acid. chemicalbook.comgoogle.com

Esterification and Hydrogenation: Sebacic acid is reacted with an alcohol (like decanediol itself) to form a wax ester. This ester is then subjected to high-pressure hydrogenation to yield 1,10-decanediol. google.com

Mesylation: The resulting 1,10-decanediol is then treated with two equivalents of methanesulfonyl chloride in the presence of a suitable base to afford 1,10-decanediol, dimethanesulfonate.

Chemical Reactivity and Mechanisms

The chemical reactivity of 1,10-decanediol (B1670011), dimethanesulfonate is dominated by its nature as a bifunctional alkylating agent. The two methanesulfonate (B1217627) (mesylate) groups are excellent leaving groups, making the terminal carbon atoms of the decane (B31447) chain highly susceptible to nucleophilic attack.

The primary reaction mechanism is nucleophilic substitution (S_N2). In this process, a nucleophile attacks one of the electrophilic carbon atoms, displacing the mesylate group. Since the molecule has two such reactive sites, it can undergo this reaction twice. This can lead to the formation of a variety of products, including cross-linked structures where the ten-carbon chain bridges two different molecules or different parts of the same molecule. firsthope.co.innih.gov

Spectroscopic Analysis

The structure of 1,10-decanediol (B1670011), dimethanesulfonate can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbons attached to the mesylate groups would appear at a lower field (higher ppm value) compared to the protons on the internal methylene (B1212753) groups of the decane (B31447) chain due to the electron-withdrawing effect of the sulfonate ester.

¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum would show distinct peaks for the carbons bonded to the oxygen of the mesylate groups, which would be shifted downfield. The internal carbons of the decane chain would have chemical shifts typical for aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting diol and the appearance of strong S=O stretching bands (typically in the region of 1350 cm⁻¹ and 1175 cm⁻¹) would confirm the formation of the dimesylate.

Table 2: Expected Spectroscopic Data for 1,10-Decanediol, Dimethanesulfonate

Spectroscopic Technique Expected Features
¹H NMR Signal for CH₂-O protons downfield from other CH₂ protons. Signal for CH₃ protons of the mesyl groups.
¹³C NMR Signal for C-O carbons downfield. Signals for internal carbons of the decane chain.

| IR | Absence of broad O-H stretch. Presence of strong S=O stretches (around 1350 and 1175 cm⁻¹). Presence of C-H stretches. |

Advanced Research Perspectives

The scientific inquiry into 1,10-Decanediol (B1670011), dimethanesulfonate, a molecule with the chemical formula C12H26O6S2, extends into highly specialized areas of research. These advanced perspectives focus on understanding its behavior at a molecular level, refining its characterization, and exploring its potential in novel chemical architectures.

Future Research Directions and Emerging Paradigms

Exploration of Green Chemistry Principles in Dimesylate Synthesis and Application

The future synthesis and application of 1,10-decanediol (B1670011), dimethanesulfonate will likely be guided by the principles of green chemistry, aiming to enhance efficiency and minimize environmental impact. Traditional methods for creating sulfonate esters often involve the use of sulfonyl chlorides in the presence of a stoichiometric base, which can generate significant waste.

Future research could focus on developing catalytic, solvent-free, or bio-based synthetic routes. For instance, the synthesis of 1,10-decanediol itself is being explored from renewable resources like furfural, which can be upgraded to 1,10-decanediol diacetate. rsc.org A subsequent green transesterification or a direct enzymatic mesylation could provide a more sustainable pathway to the target molecule.

Key areas for green chemistry exploration include:

Atom-Economical Synthesis: Investigating direct catalytic methods for mesylation that avoid the use of activating agents and minimize byproduct formation.

Renewable Feedstocks: Building upon research that synthesizes 1,10-decanediol from bio-based sources like sebacic acid, which can be obtained from castor oil. google.com

Benign Solvents: Exploring the use of ionic liquids or supercritical fluids as reaction media to replace volatile and hazardous organic solvents.

A comparative table of potential synthetic routes is presented below:

Synthesis ParameterTraditional MesylationPotential Green Route
Starting Material Petroleum-derived 1,10-decanediolBio-derived 1,10-decanediol (from sebacic acid) google.com
Reagent Methanesulfonyl chlorideDimethyl sulfone with a catalyst
Solvent Dichloromethane, Pyridine (B92270)Solvent-free or bio-based solvent
Byproduct Pyridinium hydrochloride saltRecyclable catalyst
Energy Input Often requires heating and coolingPotentially lower energy requirements

Integration into Advanced Functional Materials

The bifunctional nature of 1,10-decanediol, dimethanesulfonate makes it an ideal candidate for integration into a variety of advanced functional materials. Its ability to act as a molecular linker or cross-linker can be exploited to create novel polymers and networked structures with tailored properties.

Future research in this area could explore its use in:

Self-Healing Polymers: The reversible nature of certain covalent bonds that can be formed using the dimesylate as a precursor could be harnessed to create materials capable of repairing themselves after damage.

Stimuli-Responsive Materials: The sulfonate ester linkages could be designed to be cleavable under specific conditions (e.g., pH, light, or specific chemical triggers), leading to the development of smart materials for drug delivery or sensor applications. For example, polymeric microparticles for sustained release have been generated from 1,10-decanediol. medchemexpress.com

High-Performance Thermosets: As a cross-linking agent, it could enhance the thermal and mechanical properties of epoxy resins or polyurethanes, materials where 1,10-decanediol already finds application. boadge.com

Ion-Conducting Polymers: By reacting the dimesylate with appropriate nucleophiles, ion-containing moieties can be incorporated into a polymer backbone, creating materials for use in batteries or fuel cells.

The table below outlines potential applications in advanced materials:

Material TypeRole of this compoundPotential Application
Hydrogels Cross-linkerBiomedical scaffolds, soft robotics
Shape-Memory Polymers Network formerAerospace components, medical devices
Functional Coatings Adhesion promoter, surface modifierAnti-fouling surfaces, corrosion protection
Liquid Crystals Mesogen core componentDisplays, optical switches

Interdisciplinary Research Opportunities

The unique chemical properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.

Medicinal Chemistry and Pharmacology: As a bifunctional alkylating agent, it could be investigated for its potential as a linker in antibody-drug conjugates (ADCs) or as a scaffold for the synthesis of novel therapeutic agents. The parent diol is already used as an intermediate in the synthesis of antimicrobial drugs. guidechem.comgoogle.com The dimesylate's ability to cross-link biomolecules could also be explored in the context of probing protein-protein interactions or developing new classes of enzyme inhibitors.

Supramolecular Chemistry and Nanotechnology: The linear, flexible C10 chain of this compound makes it an attractive building block for the construction of complex supramolecular architectures, such as rotaxanes and catenanes. These structures could find applications in molecular machines and advanced sensors. The formation of eutectic systems with co-crystal formation has been studied for the parent diol. sigmaaldrich.com

Immunometabolism: Research has shown that polymeric microparticles derived from 1,10-decanediol can modulate the metabolic function of dendritic cells, suggesting a role in immunomodulation. medchemexpress.com The dimesylate derivative could be used to create novel biomaterials that can be precisely functionalized to study and control immune cell behavior.

The following table summarizes potential interdisciplinary research areas:

Research FieldPotential Role of this compoundKey Research Question
Bioconjugate Chemistry Homobifunctional cross-linkerCan it efficiently link antibodies to cytotoxic drugs for targeted cancer therapy?
Chemical Biology Probe for protein interactionsWhat are the intracellular targets of this bifunctional alkylating agent?
Materials Science & Engineering Precursor for porous organic cagesCan it be used to synthesize materials for gas storage and separation?
Organic Electronics Building block for organic semiconductorsHow does the flexible alkyl chain influence charge transport properties?

While direct research on this compound is currently limited, a prospective analysis based on the known chemistry of its constituent parts reveals a landscape rich with opportunity. By applying the principles of green chemistry, exploring its integration into advanced functional materials, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chemical compound. The future of this compound likely lies in its ability to bridge gaps between different fields of study, leading to innovations in medicine, materials science, and beyond.

Concluding Remarks

Summary of Key Academic Contributions

Scholarly research has primarily focused on 1,10-Decanediol (B1670011), dimethanesulfonate in the context of its relationship to busulfan (B1668071), a bifunctional alkylating agent used in cancer therapy. The academic contributions can be summarized as follows:

Synthesis and Characterization: While specific, detailed studies on 1,10-Decanediol, dimethanesulfonate are not abundant, the synthesis of α,ω-alkanediol dimethanesulfonates is a well-established chemical transformation. The synthesis involves the reaction of the corresponding diol, in this case, 1,10-decanediol, with methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270). The characterization of such compounds relies on standard spectroscopic techniques.

Mechanism of Action: The scientific community has extensively studied the mechanism of action of busulfan and its analogues. It is understood that these compounds act as bifunctional alkylating agents. The two methanesulfonate (B1217627) groups are excellent leaving groups, allowing the decane (B31447) chain to form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine. This can lead to inter-strand and intra-strand cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to cell death. The ten-carbon chain of this compound provides a greater distance between the two alkylating functions compared to busulfan's four-carbon chain, which can influence its biological activity and toxicity profile.

Structure-Activity Relationship Studies: A significant body of research has been dedicated to synthesizing and evaluating busulfan analogues with varying alkane chain lengths. These studies aim to understand how the distance between the alkylating groups affects the compound's efficacy and toxicity. The investigation of compounds like this compound is crucial in this context, as it helps to elucidate the optimal chain length for DNA cross-linking and anti-tumor activity. Research has shown that the cytotoxic effects of these dimethanesulfonate compounds are influenced by the distance and orientation of the two alkylating groups, although pharmacokinetic properties also play a significant role. nih.gov

Outlook on Future Research Trajectories

The future research on this compound and related compounds is likely to follow several key trajectories:

Elucidation of Specific Biological Activity: Further in-depth studies are needed to fully characterize the specific biological effects of this compound. This includes its cytotoxicity against a broader range of cancer cell lines and a more detailed investigation into its pharmacokinetic and pharmacodynamic properties. Understanding how the longer decane chain affects its absorption, distribution, metabolism, and excretion is critical.

Development of Novel Analogues: The synthesis and evaluation of a wider array of busulfan analogues with varying chain lengths and functional groups will likely continue. This research will be instrumental in developing more selective and less toxic chemotherapeutic agents. The insights gained from studying this compound can guide the design of new compounds with optimized properties.

Applications Beyond Oncology: While the primary focus has been on cancer research, future investigations may explore other potential applications of this compound. Its bifunctional nature could make it a useful cross-linking agent in materials science or for other biomedical applications.

Q & A

Q. What are the established methods for synthesizing 1,10-Decanediol, and how can its purity be verified in laboratory settings?

  • Synthesis Methods : 1,10-Decanediol is synthesized via catalytic hydrogenation of sebacic acid esters (e.g., dimethyl or diethyl sebacate) using sodium metal in ethanol . Alternative routes include reducing sebacic esters under hydrogenation conditions with copper chromite catalysts . For polymer applications, polycondensation with adipic acid using p-toluenesulfonic acid (TSA) as a catalyst at 109°C under argon is documented, with reaction times up to 5 days .
  • Purity Verification : Purity can be confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with reference standards (e.g., environmental-grade standards for diols ). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly for hydroxyl group positioning and chain length analysis .

Q. What key physicochemical properties of 1,10-Decanediol are critical for experimental design in polymer chemistry?

  • Critical Properties :
  • Melting Point : 71–75°C, requiring controlled heating to maintain homogeneity in melt-phase polycondensation .
  • Solubility : Insoluble in cold water but soluble in ethanol and hot ether, influencing solvent selection for reactions .
  • Thermal Stability : Decomposition at ~305°C, necessitating temperature monitoring during high-temperature syntheses .
  • Hydroxyl Reactivity : Terminal hydroxyl groups enable esterification or transesterification, pivotal for creating telechelic polymers .

Q. Which analytical techniques are recommended for characterizing 1,10-Decanediol and its derivatives in environmental or synthetic matrices?

  • Environmental Analysis : Use isotope-dilution mass spectrometry (ID-MS) with deuterated internal standards for trace quantification in environmental samples .
  • Polymer Characterization : Gel permeation chromatography (GPC) for molecular weight distribution, complemented by Fourier-transform infrared (FTIR) spectroscopy to confirm ester bond formation in polyesters .
  • Purity Assessment : Differential scanning calorimetry (DSC) to detect impurities based on melting point depression .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing telechelic poly(1,10-decanediol adipate) with controlled molecular weights?

  • Key Variables :
  • Catalyst Loading : Increasing TSA·H₂O from 375 mg to 750 mg accelerates polycondensation but may introduce side reactions; balance efficiency with byproduct formation .
  • Atmosphere Control : Argon purging prevents oxidation of terminal hydroxyl groups, critical for maintaining end-group reactivity .
  • Stoichiometry : A 5% molar excess of adipic acid over diol ensures complete diol consumption, yielding linear chains with predictable molecular weights .
    • Validation :
      Monitor acid value titration to track conversion rates and terminate reactions at target viscosities .

Q. How should discrepancies in toxicological data for 1,10-Decanediol be interpreted, particularly regarding its mutagenic potential and acute toxicity?

  • Mutagenicity Studies : Ames tests using 1,10-Decanediol (1.2% in propylene glycol) showed no mutagenicity at up to 10,000 µg/plate, but results may be confounded by solvent interactions .
  • Acute Toxicity : Mouse studies (20 mL/kg of 1.2% solution) reported no mortality or organ damage, yet the low test concentration (≤1.2%) limits extrapolation to pure compound toxicity .
  • Recommendations : Repeat assays with pure 1,10-Decanediol and vary exposure models (e.g., in vitro vs. in vivo) to resolve contradictions .

Q. What methodological challenges arise when functionalizing 1,10-Decanediol with methacrylate groups, and how can these be mitigated?

  • Challenges :
  • Reactivity Control : Methacrylation of terminal hydroxyls requires precise stoichiometry to avoid crosslinking. Excess methacrylic anhydride can lead to gelation .
  • Purification : Residual catalysts (e.g., sulfuric acid) must be neutralized and removed via aqueous washes to prevent side reactions during storage .
    • Solutions :
      Use low-temperature (0–5°C) stepwise addition of methacrylic anhydride and monitor reaction progress via thin-layer chromatography (TLC) . Post-synthesis, purify via column chromatography with silica gel to isolate dimethacrylate derivatives .

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